molecular formula C10H9N3O2S B2745905 Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate CAS No. 1338651-63-0

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Cat. No.: B2745905
CAS No.: 1338651-63-0
M. Wt: 235.26
InChI Key: RXIMXPTYMBHEOI-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

A new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Scaffold for Highly Functionalized Derivatives

Researchers have identified Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate as a versatile scaffold for the synthesis of highly functionalized derivatives. For instance, it serves as a starting point for the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are precursors to a wide range of functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates its utility in creating complex molecules with potential applications in drug discovery and development (Ruano, Fajardo, & Martín, 2005).

Antimicrobial Activity

This compound-related compounds have been explored for their antimicrobial properties. Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, followed by evaluation of their antimicrobial activities, indicates the potential of these compounds in combating microbial infections. Such studies suggest the role of this compound derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Novel Synthesis Approaches

Innovative synthetic approaches using this compound have been reported, showcasing its adaptability in organic synthesis. For example, the compound has been involved in new synthesis methodologies for isothiazoles from primary enamines, highlighting its utility in creating structurally diverse isothiazoles with potential applications across various fields, including medicinal chemistry and materials science (Clarke, Emayan, & Rees, 1998).

Corrosion Inhibition

Research into Schiff’s bases of pyridyl substituted triazoles, which can be derived from this compound, has shown these compounds to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is critical in industrial processes, where corrosion resistance is paramount, demonstrating the chemical’s utility beyond pharmaceutical applications (Ansari, Quraishi, & Singh, 2014).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in this field could involve the design of new compounds with different biological profiles .

Properties

IUPAC Name

methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMXPTYMBHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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